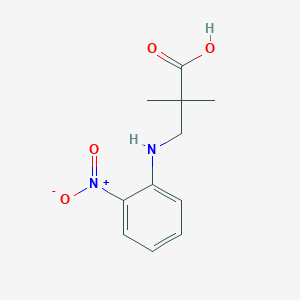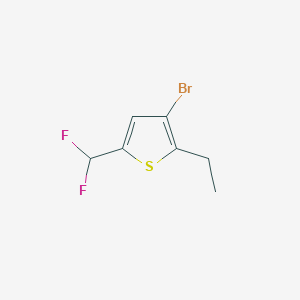
3-Bromo-5-(difluoromethyl)-2-ethylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(difluoromethyl)-2-ethylthiophene is a heterocyclic organic compound that belongs to the thiophene family. It is a versatile building block in organic synthesis and has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with specific targets in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to inhibit the activity of certain protein kinases, which play a crucial role in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene vary depending on the target and concentration used. In general, the compound has been found to exhibit cytotoxicity towards cancer cells, antimicrobial activity against various bacterial strains, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain protein kinases, which can lead to the modulation of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene is its versatility as a building block in organic synthesis. It can be easily incorporated into various molecules to modify their properties. Additionally, the compound has been extensively studied for its potential pharmacological properties, making it a valuable tool in drug discovery research.
However, one of the limitations of using 3-Bromo-5-(difluoromethyl)-2-ethylthiophene in lab experiments is its toxicity. The compound has been found to exhibit cytotoxicity towards cancer cells and can also be harmful to normal cells at high concentrations. Therefore, caution should be exercised when handling the compound in the lab.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-5-(difluoromethyl)-2-ethylthiophene. One area of interest is the development of novel compounds based on the structure of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a protein kinase inhibitor for the treatment of various diseases. Additionally, the compound's antimicrobial and anti-inflammatory activities could be further explored for the development of new antibiotics and anti-inflammatory drugs.
Synthesemethoden
The synthesis of 3-Bromo-5-(difluoromethyl)-2-ethylthiophene involves the reaction of 2-ethylthiophene with bromine and difluoromethyl iodide in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a substitution mechanism, where bromine and difluoromethyl iodide replace the hydrogen atoms on the thiophene ring. The resulting product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(difluoromethyl)-2-ethylthiophene has been extensively studied for its potential pharmacological properties. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. The compound has also been investigated as a potential inhibitor of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-bromo-5-(difluoromethyl)-2-ethylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQLUSNWULOKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


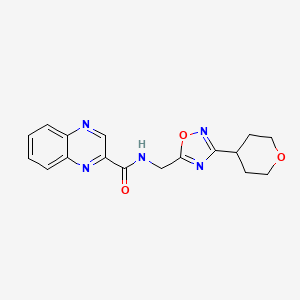
![4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2614635.png)
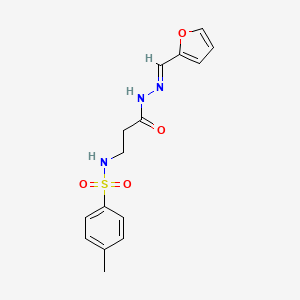
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2614638.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2614640.png)
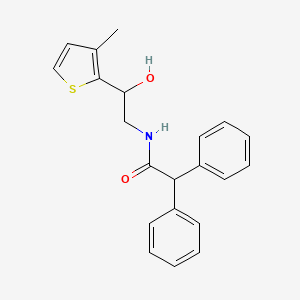

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)
![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)

